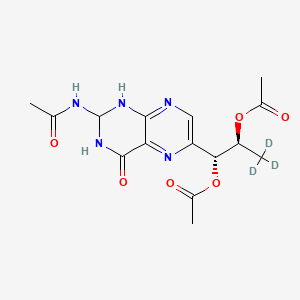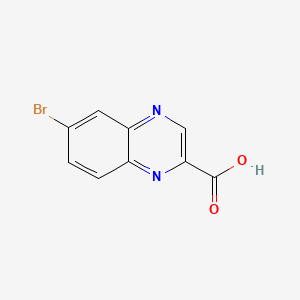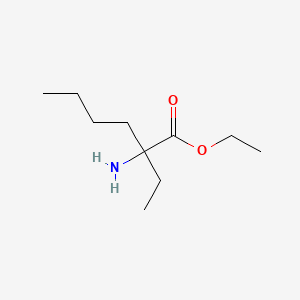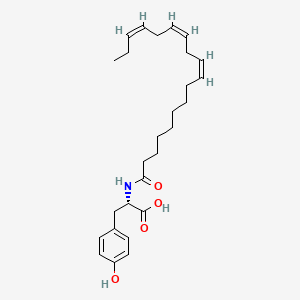
Rizatriptan N10-Oxide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rizatriptan N10-Oxide-d6 is the labelled analogue of Rizatriptan N10-Oxide, which is a metabolite of Rizatriptan . Rizatriptan is used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches .
Synthesis Analysis
The synthesis of 5-HT1 agonist rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .
Molecular Structure Analysis
The molecular formula of this compound is C15H13D6N5O . The SMILES representation is O=N([2H])[2H])(C([2H])([2H])[2H])CCC1=CNC2=CC=C(CN3C=NC=N3)C=C12 .
Chemical Reactions Analysis
The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester. The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate. The Intermediate obtained was then further converted to rizatriptan .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.38 . The InChI representation is InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 .
Scientific Research Applications
Pharmacokinetics and Metabolism
Disposition and Pharmacokinetics of Rizatriptan : A study explored the absorption, disposition, and pharmacokinetics of Rizatriptan in humans, identifying various metabolites including Rizatriptan N10-Oxide. This research highlighted the comprehensive metabolic pathway of Rizatriptan, showing that it and its metabolites are primarily excreted in the urine. The study provided essential insights into how Rizatriptan is processed within the body, including the identification of its N10-Oxide derivative as one of the metabolites (Vyas et al., 2000).
Synthesis and Characterization of Potential Impurities : Another study focused on the synthesis of Rizatriptan benzoate and its potential impurities, including Rizatriptan N-oxide, among others. This research is crucial for understanding the chemical stability and purity of Rizatriptan during its manufacturing process. The identification and characterization of impurities like Rizatriptan N10-Oxide are vital for quality control in pharmaceutical production (Seetharama Sarma et al., 2008).
Analytical Methods for Estimation
Analytical Methods for Rizatriptan : Comprehensive reviews and research articles have discussed various analytical methods for estimating Rizatriptan in pharmaceutical formulations. These include spectrophotometric, spectrofluorimetric, and chromatographic techniques. While these studies primarily focus on Rizatriptan, understanding these analytical methods is indirectly relevant for studying its metabolites, including Rizatriptan N10-Oxide-d6, as they provide the foundation for detecting and quantifying the presence of Rizatriptan and its derivatives in various samples (Latha & Sailaja, 2018).
Mechanism of Action
Target of Action
Rizatriptan N10-Oxide-d6 primarily targets the 5-HT 1B and 5-HT 1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes.
Mode of Action
This compound acts as a selective agonist for the 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This interaction is thought to occur primarily via 5-HT 1B receptors . Additionally, this compound inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting on the 5-HT 1B and 5-HT 1D receptors, it influences the serotonin levels in the brain, leading to vasoconstriction and inhibition of nociceptive neurotransmission .
Pharmacokinetics
N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of this compound is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .
Result of Action
The action of this compound results in the relief of migraine-associated symptoms . It achieves this by reducing the swelling of blood vessels surrounding the brain, which results in the headache pain of a migraine attack .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the patient’s renal and hepatic function can affect the drug’s metabolism and excretion . Furthermore, the drug’s absorption and bioavailability can be influenced by the patient’s age, gender, and race .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The primary route of Rizatriptan N10-Oxide-d6 metabolism is via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .
Cellular Effects
This compound, as a selective 5-HT 1B and 5-HT1D receptor agonist, is used in the treatment of migraines . It is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .
Molecular Mechanism
This compound works by binding with high affinity to human cloned 5-HT1B and 5-HT1D receptors . It shows weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, and 5-HT1F) and the 5-HT7 receptor, but has no significant activity at 5-HT2, 5-HT3, α- and β-adrenergic, dopaminergic, histaminergic, muscarinic or benzodiazepine receptors .
Temporal Effects in Laboratory Settings
This compound is reported to have a relatively shorter elimination half-life than other triptans . In a two-period, single i.v. (3 mg, 30-min infusion), and single oral (10 mg) dose study with [ (14)C]rizatriptan in six healthy human males, total recovery of radioactivity was approximately 94%, with unchanged rizatriptan and its metabolites being excreted mainly in the urine .
Metabolic Pathways
This compound is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Rizatriptan N10-Oxide-d6 can be achieved through the oxidation of Rizatriptan-d6 with a suitable oxidizing agent.", "Starting Materials": [ "Rizatriptan-d6", "Oxidizing agent" ], "Reaction": [ "To a solution of Rizatriptan-d6 in a suitable solvent, add the oxidizing agent slowly under stirring at a temperature of -5 to 5°C.", "Maintain the temperature and stirring for a suitable time until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product with a suitable solvent.", "Dry the organic layer over a suitable drying agent.", "Concentrate the solution under reduced pressure.", "Purify the product by a suitable method such as column chromatography or recrystallization." ] } | |
CAS RN |
1261392-57-7 |
Molecular Formula |
C15H19N5O |
Molecular Weight |
291.388 |
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3 |
InChI Key |
DQTBNOJGXNZYDG-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] |
synonyms |
N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)





